cefdinir

Description

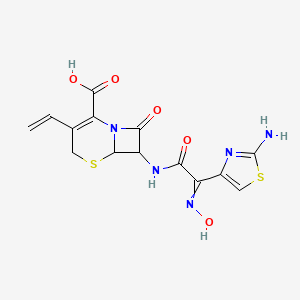

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOFQZKPXMALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91832-40-5 | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Cefdinir S Antimicrobial Action at the Molecular and Cellular Levels

Interaction with Bacterial Cell Wall Biosynthesis Pathways

The bacterial cell wall provides crucial structural integrity and protection against osmotic pressure patsnap.com. Peptidoglycan, a complex polymer, is a vital component of this wall patsnap.com. Cefdinir (B1668824) disrupts the final stages of peptidoglycan synthesis patsnap.comcarehospitals.com.

This compound inhibits the activity of enzymes responsible for the cross-linking of peptidoglycan chains, a process known as transpeptidation patsnap.comcarehospitals.com. This inhibition prevents the formation of a stable and functional cell wall patsnap.com.

The enzymes targeted by this compound are known as penicillin-binding proteins (PBPs) patsnap.comnih.gov. PBPs are located on the bacterial cell membrane and play a crucial role in peptidoglycan synthesis patsnap.com. This compound binds to these PBPs, thereby inactivating them drugbank.compatsnap.com. This binding is a key step in the disruption of cell wall synthesis patsnap.com.

Interactive Table: this compound Binding Affinity to PBPs (Illustrative Data)

| Bacterial Species | PBP Type | I50 (µg/mL) | Source (Illustrative) |

| Staphylococcus aureus | PBP1 | 0.54 | karger.com |

| Staphylococcus aureus | PBP2 | 0.07 | karger.com |

| Staphylococcus aureus | PBP3 | 0.06 | karger.com |

| Streptococcus pyogenes | PBP1 | < 0.04 | karger.com |

| Streptococcus pyogenes | PBP2 | < 0.04 | karger.com |

| Streptococcus pyogenes | PBP4 | < 0.04 | karger.com |

Note: I50 values represent the concentration required to reduce 14C-benzylpenicillin binding by 50%. These values can vary depending on the specific bacterial strain and experimental conditions.

This compound has shown notable affinity for PBP2 and PBP3 in various bacteria drugbank.comcarehospitals.com. These PBPs are crucial for the synthesis and maintenance of the bacterial cell wall carehospitals.com. Studies have investigated the binding affinity of this compound to PBPs in specific pathogens like Staphylococcus aureus and Streptococcus pyogenes, demonstrating high affinities for multiple PBPs, including PBP2 and PBP3 karger.com. In Neisseria gonorrhoeae, the affinity of this compound for PBP2 has also been studied, with variations observed depending on the PBP2 structure oup.com.

Specific Binding Affinities to Penicillin-Binding Proteins (PBPs)

Mechanisms Leading to Bacterial Cell Lysis and Death

The inhibition of peptidoglycan cross-linking by this compound leads to the formation of a weakened and unstable bacterial cell wall patsnap.com. This compromised structural integrity makes the bacterial cell vulnerable to the internal osmotic pressure patsnap.com. As a result, the cell wall ruptures, leading to bacterial cell lysis and ultimately, cell death drugbank.compatsnap.comcarehospitals.com.

Research findings using transmission electron microscopy on Staphylococcus aureus and Streptococcus pyogenes exposed to this compound have revealed morphological alterations such as thickening of the cross wall and frequent cell lysis, particularly at the site of septum formation in S. aureus karger.comnih.gov. In S. pyogenes, thickening of both the peripheral and cross walls was observed, with the appearance of protoplast-like cells karger.comnih.gov. These drastic morphological changes are attributed to this compound's binding to multiple PBPs karger.comnih.gov.

Investigational Non-Traditional Molecular Targets (e.g., Myeloperoxidase Inhibition in vitro)

Interactive Table: Investigational In Vitro Finding

| Target | Observed Effect In Vitro | Clinical Significance | Source |

| Myeloperoxidase | Inhibition of extracellular release | Unknown | nih.govdrugbank.com |

Antimicrobial Spectrum and in Vitro Efficacy Profiling of Cefdinir

Spectrum of Activity Against Gram-Positive Bacterial Isolates

Cefdinir (B1668824) demonstrates significant in vitro activity against a range of Gram-positive bacteria. droracle.ai

Staphylococcus aureus (Oxacillin-Sensitive/Methicillin-Susceptible Strains)

This compound is effective against oxacillin-sensitive (methicillin-susceptible) strains of Staphylococcus aureus (MSSA). droracle.aidroracle.ai It is considered one of the most active cephalosporins against these strains. nih.gov In a comparative study, the MIC₉₀ (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for this compound against MSSA was 0.03 mg/L. researchgate.net Clinical studies have also demonstrated high cure rates in infections caused by MSSA. nih.gov For instance, in a study of uncomplicated skin and skin structure infections, the clinical cure rate for MSSA infections treated with this compound was 93%. nih.gov However, it is important to note that this compound is not effective against methicillin-resistant Staphylococcus aureus (MRSA). droracle.ai

Streptococcus pneumoniae (Penicillin-Susceptible and Penicillin-Intermediate Strains)

This compound shows good activity against Streptococcus pneumoniae, particularly strains that are susceptible to penicillin. droracle.aidroracle.ai It is also active against penicillin-intermediate strains. nih.gov All penicillin-susceptible Streptococcus pneumoniae (PSSP) strains have been found to be susceptible to this compound. nih.gov For penicillin-intermediate Streptococcus pneumoniae (PISP), the susceptibility rate to this compound has been reported as 70.1%. nih.gov However, this compound is not active against penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov In the United States, the in vitro susceptibility of S. pneumoniae to this compound is estimated to be between 70% and 80%. medscape.com

Streptococcus pyogenes

This compound is highly effective against Streptococcus pyogenes (Group A β-hemolytic streptococci or GABHS), a common cause of pharyngitis and tonsillitis. droracle.ainih.govnih.gov Studies have shown high eradication rates of S. pyogenes from the oropharynx following treatment with this compound. droracle.ainih.gov In comparative trials, this compound demonstrated superior bacterial eradication rates compared to penicillin V. nih.govnih.gov One study found eradication rates of 91.4% and 91.7% for two different this compound dosing regimens, compared to 83.4% for penicillin V. nih.gov Another study in children showed that a 5-day course of this compound resulted in a 90% eradication rate for S. pyogenes, significantly higher than the 72% rate observed with a 10-day course of penicillin V. nih.gov

Other Medically Relevant Gram-Positive Organisms

In addition to the species detailed above, this compound has demonstrated in vitro activity against other significant Gram-positive bacteria. This includes coagulase-negative staphylococci that are oxacillin-sensitive and Streptococcus agalactiae. nih.govfda.gov The MIC₉₀ of this compound for oxacillin-sensitive coagulase-negative staphylococci has been reported to be between 0.015-2 mg/l. nih.gov

Spectrum of Activity Against Gram-Negative Bacterial Isolates

This compound also possesses a potent spectrum of activity against several medically important Gram-negative bacteria. researchgate.net

Haemophilus influenzae

This compound is effective against Haemophilus influenzae, including strains that produce β-lactamase enzymes, which can inactivate many penicillins. droracle.aidroracle.aimedscape.com The drug's stability against these enzymes allows it to maintain its efficacy. droracle.ai The susceptibility rate of β-lactamase positive H. influenzae to this compound has been reported to be 85.0%, with an MIC₉₀ of 1.5 mg/L. nih.gov However, it should be noted that β-lactamase negative, ampicillin-resistant (BLNAR) strains of H. influenzae are typically not susceptible to this compound. droracle.ai

| Organism | Susceptibility to this compound | MIC₉₀ (mg/L) | Additional Notes |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) strains are susceptible. | 0.03 | Not effective against Methicillin-Resistant Staphylococcus aureus (MRSA). |

| Streptococcus pneumoniae | Susceptible (PSSP) and Intermediate (PISP) strains are susceptible. | Not active against Penicillin-Resistant (PRSP) strains. | |

| Streptococcus pyogenes | Highly susceptible. | Demonstrates superior eradication rates compared to penicillin V in some studies. | |

| Coagulase-negative staphylococci | Oxacillin-sensitive strains are susceptible. | 0.015-2 | |

| Streptococcus agalactiae | Susceptible. | ||

| Haemophilus influenzae | Susceptible, including β-lactamase producing strains. | 1.5 | Generally not effective against β-lactamase negative, ampicillin-resistant (BLNAR) strains. |

Moraxella catarrhalis

This compound has demonstrated potent in vitro activity against Moraxella catarrhalis, a common respiratory pathogen. This efficacy is maintained irrespective of beta-lactamase production, a frequent resistance mechanism in this species. nih.gov In various studies, the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for M. catarrhalis has been reported to be ≤0.12 µg/mL and 0.25 µg/mL. nih.gov This high level of activity is a significant attribute for the empirical treatment of respiratory tract infections where M. catarrhalis is a suspected pathogen. nih.gov Nearly all strains of M. catarrhalis are now known to produce beta-lactamase. msdmanuals.com this compound's stability against these enzymes makes it a reliable agent against this organism. nih.govnih.gov

Interactive Data Table: In Vitro Activity of this compound against Moraxella catarrhalis

| MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Beta-Lactamase Production |

| ≤0.06 | ≤0.12 | >99% | Not specified |

| Not specified | 0.25 | Not specified | Not specified |

| Not specified | Active | Not specified | Both positive and negative |

Escherichia coli

This compound exhibits good in vitro activity against susceptible strains of Escherichia coli. However, the emergence of resistance, particularly through the production of extended-spectrum beta-lactamases (ESBLs), can limit its clinical utility. For susceptible isolates, this compound has shown potent activity. One study focusing on isolates from community-acquired skin and soft tissue infections reported an MIC50 of 0.25 µg/mL and an MIC90 of 0.5 µg/mL, with a 95% susceptibility rate. jmsronline.com In the context of community-acquired urinary tract infections, this compound demonstrated high activity, with 98.7% of E. coli isolates found to be susceptible. nih.govresearchgate.net It is important to note that this compound is not active against ESBL-producing E. coli strains. nih.govnih.gov

Interactive Data Table: In Vitro Activity of this compound against Escherichia coli

| Isolate Source | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |

| Community-Acquired SSTI | 0.25 | 0.5 | 95 |

| Community-Acquired UTI | Not specified | Not specified | 98.7 |

Klebsiella pneumoniae

The in vitro activity of this compound against Klebsiella pneumoniae is variable and dependent on the resistance profile of the isolate. For susceptible strains, this compound can be effective. A study on isolates from community-acquired skin and soft tissue infections found an MIC50 of 0.12 µg/mL and an MIC90 of 1 µg/mL, with a 95% susceptibility rate. jmsronline.com However, similar to E. coli, resistance in K. pneumoniae is a significant concern, particularly in strains producing ESBLs, against which this compound is not effective. nih.govdroracle.ai Therefore, susceptibility testing is crucial to guide the use of this compound for infections caused by K. pneumoniae.

Interactive Data Table: In Vitro Activity of this compound against Klebsiella pneumoniae

| Isolate Source | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |

| Community-Acquired SSTI | 0.12 | 1 | 95 |

Other Enterobacteriaceae (e.g., Proteus mirabilis, Citrobacter koseri)

This compound demonstrates in vitro activity against other members of the Enterobacteriaceae family, including Proteus mirabilis and Citrobacter koseri. For Proteus mirabilis, this compound has shown excellent potency. fda.gov One source indicates an MIC90 of 0.125 µg/mL for beta-lactamase positive strains. In a study of urinary tract infection isolates, 95.6% of all isolates, which frequently included Proteus spp., were susceptible to this compound. nih.gov

With regard to Citrobacter koseri, this organism is generally considered susceptible to third-generation cephalosporins. fda.govmedcraveonline.com While specific and extensive MIC data for this compound against C. koseri is not as widely reported as for other pathogens, studies on antibiotic susceptibility patterns have shown that C. koseri tends to be more susceptible to a range of antibiotics compared to Citrobacter freundii. academicmed.orgmedcraveonline.com

Interactive Data Table: In Vitro Activity of this compound against Other Enterobacteriaceae

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Notes |

| Proteus mirabilis | Not specified | 0.125 (β-lactamase positive) | Generally highly susceptible |

| Citrobacter koseri | Not specified | Not specified | Generally susceptible to third-generation cephalosporins |

Activity Against Anaerobic Bacterial Species

This compound's in vitro activity extends to some anaerobic bacteria, although its spectrum is not as comprehensive as some other antimicrobial agents. It has shown activity against Gram-positive anaerobes, with minimum inhibitory concentrations of 0.78 µg/mL or less for many reference strains, excluding Eubacterium lentum and certain Clostridium species. researchgate.net Against clinical isolates of Peptostreptococcus, this compound was found to be more active than cefixime (B193813) and cefaclor (B193732). researchgate.net

Its activity against Gram-negative anaerobes is more variable. While active against some species, it has limited efficacy against the Bacteroides fragilis group, with a reported MIC50 of 25 µg/mL for B. fragilis strains. This compound shows little to no activity against high-producing beta-lactamase strains of B. fragilis. researchgate.net However, it has demonstrated better activity against Bacteroides bivis and pigmented Bacteroides species compared to some other oral cephalosporins. researchgate.net

Interactive Data Table: In Vitro Activity of this compound against Anaerobic Bacteria

| Organism/Group | MIC50 (µg/mL) | MIC90 (µg/mL) | Activity Notes |

| Bacteroides fragilis | 25 | Not specified | Limited activity, especially against beta-lactamase producers |

| Peptostreptococcus spp. | Not specified | Not specified | More active than cefixime and cefaclor |

| Other Gram-positive anaerobes | ≤0.78 (for many) | Not specified | Generally good activity, with some exceptions |

Comparative In Vitro Activity with Other Cephalosporins and Beta-Lactams

The in vitro potency of this compound has been compared to a variety of other oral cephalosporins and beta-lactam antibiotics. In general, this compound is markedly more potent and has a wider spectrum than older oral cephalosporins like cefaclor. nih.govnih.gov

Against Enterobacteriaceae, this compound's activity is generally two- to fourfold less than that of cefixime. nih.gov However, a significant advantage of this compound over cefixime is its activity against Staphylococcus aureus. nih.gov When compared to cefpodoxime, this compound is reported to be almost 10-fold more active against methicillin/oxacillin-susceptible Staphylococcus aureus. nih.gov The activity of this compound against E. coli and Klebsiella species is most similar to that of cefpodoxime. nih.govresearchgate.net

In comparison with cefuroxime, this compound generally demonstrates similar or slightly better activity against many common pathogens. One study found that the inhibitory concentrations of this compound against H. influenzae and M. catarrhalis were one or two dilutions lower than those of cefuroxime. nih.gov Against penicillin-intermediate Streptococcus pneumoniae, this compound has shown a higher susceptibility rate (70.1%) compared to cefaclor (57.4%). nih.gov For beta-lactamase positive H. influenzae, this compound also demonstrated superior activity (MIC90 of 1.5 mg/L) compared to cefaclor (MIC90 of 256.0 mg/L). nih.gov

Interactive Data Table: Comparative In Vitro Activity of this compound

| Organism | This compound MIC90 (µg/mL) | Comparator | Comparator MIC90 (µg/mL) |

| S. aureus (MSSA) | 1 | Cefixime | >64 |

| H. influenzae (β-lactamase +) | 1.5 | Cefaclor | 256.0 |

| Enterobacteriaceae | Variable | Cefixime | Generally 2-4 fold lower |

| S. pneumoniae (penicillin-intermediate) | Not specified (70.1% susceptible) | Cefaclor | Not specified (57.4% susceptible) |

Bacterial Resistance Mechanisms to Cefdinir and Strategies for Mitigation

Beta-Lactamase-Mediated Resistance

The most prevalent mechanism of resistance to beta-lactam antibiotics, including cefdinir (B1668824), is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The effectiveness of this compound is largely determined by its stability against these enzymes.

Stability Against Narrow-Spectrum Beta-Lactamases (e.g., TEM-1, SHV-1)

This compound exhibits a high degree of stability against common narrow-spectrum beta-lactamases, such as TEM-1 and SHV-1. droracle.aiwho.int These enzymes are frequently produced by Gram-negative bacteria. The chemical structure of this compound, particularly the presence of an aminothiazolyl group and a syn-oxyimino side chain, provides steric hindrance that protects the beta-lactam ring from hydrolysis by these enzymes. droracle.ai This stability is a key feature that distinguishes this compound from earlier generations of cephalosporins and penicillins, which are readily inactivated by these beta-lactamases.

Susceptibility to Extended-Spectrum Beta-Lactamases (ESBLs)

While stable against narrow-spectrum beta-lactamases, this compound is susceptible to hydrolysis by extended-spectrum beta-lactamases (ESBLs). droracle.ai ESBLs, such as variants of TEM and SHV (e.g., SHV-2, TEM-3, TEM-5), possess an expanded active site that can accommodate and hydrolyze third-generation cephalosporins. droracle.aiwho.int The emergence of ESBL-producing organisms, particularly within the Enterobacteriaceae family, poses a significant threat to the clinical utility of this compound. Infections caused by ESBL-producing bacteria often show clinical resistance to this compound, even if in vitro susceptibility testing suggests otherwise. researchgate.net

Interactions with Ambler's Class A and C Beta-Lactamases

The Ambler classification system categorizes beta-lactamases based on their amino acid sequences. This compound is highly resistant to hydrolysis by Ambler Class A narrow-spectrum enzymes, which include the common plasmid-mediated TEM and SHV enzymes. droracle.ai

In contrast, its interaction with Class C beta-lactamases, also known as cephalosporinases (e.g., AmpC), is more complex. While the hydrolysis of this compound by Class C enzymes produced by organisms like E. coli and Enterobacter cloacae is generally low and difficult to detect, the high-level and inducible expression of these enzymes can lead to clinical resistance. droracle.ai

Beta-Lactamase Inhibitor Combinations (In Vitro Studies)

To counteract the activity of beta-lactamases, this compound can be combined with beta-lactamase inhibitors. These inhibitors bind to and inactivate the beta-lactamase enzyme, thereby protecting this compound from degradation.

In vitro studies have demonstrated the potential of such combinations. For instance, the addition of clavulanate to amoxicillin (B794) in combination with this compound has been shown to significantly increase the susceptibility of ESBL-producing E. coli isolates. nih.gov In one study, while no isolates were susceptible to this compound alone, the addition of amoxicillin-clavulanate rendered 89.1% of the isolates susceptible. nih.gov This suggests that the clavulanate component effectively inhibits the ESBL, allowing this compound to exert its antibacterial activity. nih.gov

| Beta-Lactamase Inhibitor | Organism(s) | Effect on this compound Activity | Reference |

| Clavulanate (in amoxicillin-clavulanate) | CTX-M ESBL-producing E. coli | Restored susceptibility in a high percentage of resistant isolates. | nih.gov |

| Sulbactam | Various Gram-negative rods | Enhanced activity against many resistant strains. | nih.govresearchgate.net |

| Tazobactam | ESBL and/or AmpC-producing Gram-negative bacilli | Potentiates the activity of cephalosporins like cefepime, suggesting potential for this compound. | nih.gov |

Penicillin-Binding Protein (PBP) Modifications and Alterations

Another significant mechanism of resistance to this compound involves alterations in the drug's target site, the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. This compound, like other beta-lactam antibiotics, inhibits these enzymes, leading to cell death. nih.gov

Mutations in the genes encoding PBPs can lead to structural changes that reduce the binding affinity of this compound to these proteins. This decreased affinity allows the bacteria to continue synthesizing their cell wall in the presence of the antibiotic, resulting in resistance.

This mechanism is particularly important in Gram-positive bacteria such as Streptococcus pneumoniae and Gram-negative bacteria like Haemophilus influenzae. In H. influenzae, specific amino acid substitutions in PBP3, encoded by the ftsI gene, are associated with reduced susceptibility to this compound and other cephalosporins. nih.govnih.gov

| Organism | PBP Alteration | Impact on this compound MIC | Reference |

| Haemophilus influenzae | N526K mutation in PBP3 | Two- to eightfold increase | nih.gov |

| Haemophilus influenzae | S385T and/or L389F mutations (in addition to N526K) in PBP3 | Additional two- to fourfold increase | nih.gov |

| Streptococcus pneumoniae | Alterations in PBP1a, PBP2b, and PBP2x | High-level resistance | etflin.com |

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic substances, including antibiotics, from the cell. nih.govfrontiersin.org The overexpression of these pumps can lead to a significant reduction in the intracellular concentration of an antibiotic, preventing it from reaching its target and thereby conferring resistance.

This mechanism is a key contributor to intrinsic and acquired resistance in many Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii, as well as in Enterobacteriaceae. droracle.ainih.govnih.gov While this compound is not typically active against Pseudomonas aeruginosa due to intrinsic resistance mechanisms including efficient efflux pumps, the role of these pumps in resistance among otherwise susceptible organisms is a growing concern. droracle.ai Efflux pumps can work in concert with other resistance mechanisms, such as beta-lactamase production, to achieve higher levels of resistance. nih.gov The inhibition of these efflux pumps is a promising strategy to restore the activity of antibiotics like this compound.

Porin Channel Mutations Affecting this compound Entry

The entry of hydrophilic antibiotics like this compound into Gram-negative bacteria is predominantly facilitated by porins, which are protein channels embedded in the outer membrane. nih.govmdpi.com These channels allow for the passive diffusion of small molecules, including β-lactam antibiotics, across this otherwise impermeable barrier to reach their targets in the periplasmic space. researchgate.net Consequently, alterations in the structure or expression of these porins can significantly reduce the intracellular concentration of this compound, leading to decreased susceptibility.

Two primary types of porin-mediated resistance can affect this compound's efficacy. The first involves mutations that alter the structure of the porin channel itself. mdpi.com These mutations can physically constrict the pore, change its electrical charge, or modify the channel's selectivity, thereby hindering the passage of the this compound molecule. musechem.com The second mechanism involves the downregulation or complete loss of porin expression. mdpi.com Fewer porin channels in the outer membrane result in a lower rate of antibiotic influx, which can be sufficient to confer resistance, especially when combined with other resistance mechanisms like β-lactamase production.

In many Gram-negative bacteria, such as Escherichia coli, the major non-specific porins are OmpF and OmpC. researchgate.net Studies have shown that the loss or modification of these porins is a common mechanism of resistance to various cephalosporins. nih.gov While direct studies detailing specific mutations in response to this compound are limited, the principles of cephalosporin (B10832234) resistance through porin modification are well-established and applicable. For pathogens such as Haemophilus influenzae and Moraxella catarrhalis, against which this compound is active, resistance is often attributed to β-lactamase production or alterations in penicillin-binding proteins (PBPs). nih.govresearchgate.netmdpi.com However, the contribution of outer membrane permeability changes, including porin mutations, cannot be disregarded as a potential concurrent resistance mechanism.

Table 1: this compound Susceptibility against Key Respiratory Pathogens

This table provides an overview of this compound's in vitro activity, which can be compromised by resistance mechanisms such as porin channel mutations.

| Pathogen | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible |

| Staphylococcus aureus (oxacillin-susceptible) | Not Specified | 0.5 | 0.5 | 100% |

| Streptococcus pneumoniae (penicillin-susceptible) | Not Specified | ≤0.03 | 0.06 | 100% |

| Haemophilus influenzae (β-lactamase negative) | Not Specified | ≤0.03 | ≤0.03 | 100% |

| Haemophilus influenzae (β-lactamase positive) | Not Specified | ≤0.03 | 0.06 | 100% |

| Moraxella catarrhalis (β-lactamase positive) | Not Specified | ≤0.03 | 0.06 | 100% |

| Escherichia coli | Not Specified | 0.25 | 0.5 | 95% |

| Klebsiella spp. | Not Specified | 0.12 | 1 | 95% |

Data sourced from a study on North American isolates of community-acquired skin and soft tissue infections. nih.gov

Biofilm Formation and its Role in Reduced Susceptibility

Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. mdpi.comnih.gov This mode of growth provides significant protection for bacteria against antimicrobial agents, and cells within a biofilm can be 10 to 1,000 times less susceptible to antibiotics than their free-floating, planktonic counterparts. mdpi.commdpi.com The reduced susceptibility to this compound in biofilms stems from a combination of factors.

The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier. nih.gov It can impede the diffusion of this compound, preventing the antibiotic from reaching bacteria in the deeper layers of the biofilm at bactericidal concentrations. mdpi.comnih.gov This diffusion limitation is a key initial defense mechanism.

Furthermore, the microenvironment within a biofilm is highly heterogeneous. Gradients of nutrients and oxygen create distinct metabolic states among the bacterial population. mdpi.com Cells in deeper, nutrient-limited layers may enter a dormant or slow-growing state. Since β-lactam antibiotics like this compound are most effective against actively dividing cells, these metabolically inactive or slow-growing bacteria exhibit significantly reduced susceptibility. mdpi.com

Biofilms also serve as a breeding ground for the development and spread of genetic resistance. The close proximity of cells within the matrix facilitates horizontal gene transfer, allowing resistance determinants to be shared efficiently among the bacterial community. mdpi.comnih.gov This protected environment allows for the emergence of resistant mutants and their subsequent proliferation. mdpi.com

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antibiotic resistance genes among bacteria, including those that confer resistance to this compound. nih.govlakeforest.edu This process allows bacteria to acquire resistance genes from other organisms, rather than through vertical inheritance via mutation and selection. lakeforest.edu There are three primary mechanisms of HGT: conjugation, transformation, and transduction. nih.gov

Conjugation involves the transfer of genetic material, typically plasmids, through direct cell-to-cell contact. wikipedia.orgasm.org Plasmids are extrachromosomal DNA molecules that can replicate independently and often carry multiple resistance genes. wikipedia.org A single plasmid can harbor genes conferring resistance to several classes of antibiotics, contributing to the rise of multidrug-resistant organisms. wikipedia.orgfrontiersin.org

Transformation is the uptake and incorporation of naked DNA from the environment, often released from lysed bacterial cells. nih.gov If this DNA contains a resistance gene, the recipient cell can become resistant.

Transduction occurs when a bacteriophage (a virus that infects bacteria) mistakenly packages bacterial DNA, including resistance genes, and transfers it to another bacterium. nih.gov

For β-lactam antibiotics like this compound, the most significant resistance genes transferred via HGT are those encoding β-lactamase enzymes. nih.gov These enzymes inactivate the antibiotic by hydrolyzing its β-lactam ring. While this compound is stable against many common plasmid-mediated β-lactamases, the continuous evolution and transfer of new and more potent β-lactamase genes (such as extended-spectrum β-lactamases or ESBLs) via plasmids remains a significant threat to its clinical utility. bioguardlabs.comnih.gov The biofilm environment, with its high cell density, is considered a hotspot for HGT, further accelerating the spread of resistance. nih.gov

Emergence of Resistance During Preclinical Studies

The development of antibiotic resistance is an inevitable evolutionary process, and evidence suggests that resistance can emerge rapidly, even before a new drug is widely used in clinical settings. news-medical.netmdpi.com Preclinical in vitro studies are crucial for understanding a new antibiotic's spectrum of activity and for predicting potential resistance development.

During preclinical evaluations, bacteria can be exposed to sub-lethal concentrations of an antibiotic over time, mimicking incomplete treatment courses and selecting for resistant mutants. Studies have shown that resistance to nearly all tested new antibiotics can develop rapidly under laboratory conditions. news-medical.net For this compound, this could involve the selection of mutations in the genes encoding its target penicillin-binding proteins (PBPs), leading to reduced binding affinity.

A significant concern highlighted in recent research is the existence of pre-existing resistance mutations within bacterial populations. news-medical.net The widespread use of older antibiotics, particularly other β-lactams, has created a selective pressure that may have already favored the survival of bacteria with mutations that can confer cross-resistance to newer agents like this compound. news-medical.net For example, a mutation that alters a PBP to reduce binding by one cephalosporin might also affect the binding of this compound. This means that even before its introduction, a reservoir of potentially resistant organisms may already exist.

In vitro susceptibility tests from early evaluations provide baseline data against which emerging resistance can be measured. For instance, early studies demonstrated this compound's excellent in vitro activity against many common pathogens. nih.govnih.gov However, the selective pressure exerted by its subsequent clinical use inevitably leads to an increase in the prevalence of resistant strains.

Table 2: Susceptibility of Streptococcus pneumoniae to this compound Based on Penicillin and Cefotaxime MICs

This table illustrates how susceptibility can be inferred and highlights the percentage of susceptible isolates, indicating a pre-existing level of non-susceptibility.

| MIC Determination Method | Susceptibility Breakpoint | Percentage of Susceptible Isolates |

| Extrapolated from Penicillin MIC | ≤ 0.06 µg/mL | 44% |

| Extrapolated from Cefotaxime MIC | < 0.25 µg/mL | 8-49% |

Data sourced from a 2020 presentation on cephalosporin stewardship. la.gov

Chemical Synthesis and Structure Activity Relationships Sar of Cefdinir

Synthetic Routes and Methodologies for Cefdinir (B1668824) Production

The production of this compound involves several sophisticated synthetic strategies, primarily starting from the key intermediate 7-aminocephalosporanic acid (7-ACA). One common and efficient pathway involves the synthesis of two key intermediates that are later coupled. The first intermediate is a protected 7-amino-3-vinyl-3-cephem-4-carboxylate derivative, and the second is the C-7 side chain, a protected 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid.

A notable synthetic route prepares diphenylmethyl 7β-amino-3-vinyl-3-cephem-4-carboxylate hydrochloride from 7-ACA. nih.gov Concurrently, sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate (B1210297) is synthesized from ethyl acetoacetate. nih.gov These two intermediates are then coupled. The final step involves the cleavage of the trityl and diphenylmethyl protecting groups to yield this compound. nih.gov This method is advantageous as it avoids the use of diketene, which was a drawback in earlier synthetic approaches. nih.gov

Another documented method involves the acylation of a 7-amino-3-vinyl-3-cephem-4-carboxylic acid intermediate with (Z)-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioester. google.com This is followed by the removal of the protecting groups to furnish the final this compound molecule. Variations in the protecting groups and coupling agents are employed across different methodologies to optimize yield and purity.

A different approach describes the condensation of benzhydryl 7-amino-3-vinyl-3-cephem-4-carboxylate with 4-bromoacetoacetyl bromide. The resulting product is then reacted with sodium nitrite (B80452) and urea (B33335) to form the hydroxyimino group. wikipedia.org Subsequent cyclization with thiourea (B124793) forms the aminothiazole ring, and a final deprotection step with trifluoroacetic acid yields this compound. wikipedia.org

| Starting Material | Key Intermediates | Key Reagents/Steps | Reference |

| 7-Aminocephalosporanic acid (7-ACA) | Diphenylmethyl 7β-amino-3-vinyl-3-cephem-4-carboxylate hydrochloride; Sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate | Coupling of intermediates; Cleavage of protecting groups | nih.gov |

| 7-amino-3-vinyl-3-cephem-4-carboxylic acid | (Z)-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioester | Acylation; Deprotection | google.com |

| Benzhydryl 7-amino-3-vinyl-3-cephem-4-carboxylate | Benzhydryl 7-(4-bromoacetoacetamido)-3-vinyl-3-cephem-4-carboxylate | Condensation with 4-bromoacetoacetyl bromide; Nitrosation with sodium nitrite; Cyclization with thiourea; Deprotection with trifluoroacetic acid | wikipedia.org |

Design and Optimization of Cephalosporin (B10832234) Scaffolds for this compound Development

The development of this compound was a result of systematic optimization of the cephalosporin scaffold to achieve a desirable balance of broad-spectrum antibacterial activity and good oral bioavailability. Researchers focused on modifying the substituents at the C-3 and C-7 positions of the 7-ACA nucleus, as these positions are known to significantly influence the biological and pharmacokinetic properties of cephalosporins. nih.gov

The design process involved screening various 3-substituents and 7-acyl side chains. For the C-7 position, the 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetyl group was selected. This particular side chain was found to confer potent activity against a wide range of bacteria. researchgate.net The aminothiazole ring enhances the affinity for penicillin-binding proteins (PBPs), while the syn-oxime moiety provides stability against many β-lactamase enzymes.

At the C-3 position, a variety of substituents were evaluated for their impact on antibacterial activity and oral absorption. The vinyl group was ultimately chosen, as it provided excellent antibacterial activity and favorable oral absorption characteristics in preclinical studies. researchgate.net This strategic combination of the C-3 vinyl group and the specific C-7 side chain resulted in the well-balanced antimicrobial profile of this compound, effective against both Gram-positive and Gram-negative bacteria. researchgate.net

Impact of C-3 and C-7 Substituents on Antimicrobial Potency and Stability

The specific substituents at the C-3 and C-7 positions of the this compound molecule are critical determinants of its antimicrobial potency and chemical stability.

The C-7 substituent , the (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido group, is fundamental to this compound's broad-spectrum activity. The aminothiazole ring is a common feature in third-generation cephalosporins and is known to enhance antibacterial efficacy, particularly against Gram-negative bacteria. The syn-configuration of the hydroxyimino group plays a crucial role in providing stability against hydrolysis by many common plasmid-mediated β-lactamases.

The interplay between these two substituents is a prime example of successful structure-activity relationship (SAR) optimization in the development of cephalosporin antibiotics.

| Position | Substituent | Contribution to this compound's Properties |

| C-7 | (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido | Broad-spectrum antibacterial activity, enhanced affinity for PBPs, and stability against many β-lactamases. |

| C-3 | Vinyl group | Potent and balanced antimicrobial spectrum, and good oral absorption. |

Molecular Features Conferring Beta-Lactamase Stability

A key advantage of this compound is its stability in the presence of many, though not all, β-lactamase enzymes. nih.gov These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. The molecular features of this compound that confer this stability are primarily located in its C-7 acyl side chain.

The syn-oxime moiety (specifically, the hydroxyimino group) sterically hinders the approach of β-lactamase enzymes to the β-lactam ring, thus protecting it from hydrolysis. This structural feature is a hallmark of third-generation cephalosporins and is a major contributor to their enhanced activity against many β-lactamase-producing Gram-negative bacteria. mdpi.com

While this compound is stable against many common plasmid-mediated β-lactamases, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs) and AmpC-producing organisms. mdpi.com The degree of stability is dependent on the specific type of β-lactamase enzyme.

Structure-Activity Relationships Governing Interaction with Bacterial Targets

The bactericidal action of this compound, like other β-lactam antibiotics, results from the inhibition of bacterial cell wall synthesis. drugbank.com This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). lupin.com PBPs are transpeptidases that catalyze the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.

The structure-activity relationships (SAR) governing this interaction are well-defined. The strained β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural substrate of the PBP. This allows this compound to acylate the active site serine residue of the PBP, forming a stable, inactive covalent adduct. This inactivation of PBPs disrupts cell wall synthesis, leading to cell lysis and bacterial death.

This compound has demonstrated a high affinity for PBP 2 and PBP 3 in various bacteria. drugbank.comnih.gov The specific side chains at the C-3 and C-7 positions are crucial for this high-affinity binding and for the ability of the molecule to penetrate the outer membrane of Gram-negative bacteria to reach its PBP targets.

| Bacterial Target | This compound's Interaction | Consequence of Interaction |

| Penicillin-Binding Proteins (PBPs) | Covalent acylation of the active site serine residue. | Inhibition of transpeptidase activity. |

| Bacterial Cell Wall Synthesis | Disruption of peptidoglycan cross-linking. | Weakened cell wall, leading to cell lysis and bacterial death. |

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for antibiotics like this compound. These techniques provide valuable insights into the molecular interactions between the drug and its bacterial targets, which can guide the design of new and more effective antimicrobial agents.

Molecular docking studies can simulate the binding of this compound and related cephalosporins to the active site of PBPs and β-lactamases. nih.gov These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the drug-target complex. This information can help explain the observed antibacterial activity and resistance profiles.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For cephalosporins, QSAR studies can identify the physicochemical properties and molecular descriptors that are most important for antibacterial potency and β-lactamase stability. whitesscience.com These models can then be used to predict the activity of novel, untested cephalosporin derivatives, thereby accelerating the drug discovery process.

While specific computational studies focusing exclusively on this compound's SAR are not extensively detailed in the provided search results, the principles of molecular docking and QSAR are routinely applied to the broader class of cephalosporins to understand their mechanism of action and to design new derivatives with improved properties. nih.govnih.gov

Crystallography and Polymorphism of Cefdinir

Anhydrous Cefdinir (B1668824) Crystal Structure Characterization

The anhydrous form of this compound has been well-characterized, providing a foundational understanding of its solid-state chemistry nih.gov. Its crystal structure has been determined with precision, revealing the specific arrangement of molecules in the crystal lattice cambridge.orgresearchgate.net.

The crystal structure of anhydrous this compound was solved and refined using synchrotron X-ray powder diffraction data cambridge.orgresearchgate.net. It crystallizes in the monoclinic crystal system. cambridge.org The specific space group and unit cell parameters are detailed below. cambridge.org

| Parameter | Value |

| Space Group | P2₁ (#4) cambridge.orgresearchgate.net |

| a | 5.35652(4) Å cambridge.orgresearchgate.net |

| b | 19.85676(10) Å cambridge.orgresearchgate.net |

| c | 7.57928(5) Å cambridge.orgresearchgate.net |

| β | 97.050(1) ° cambridge.orgresearchgate.net |

| Volume (V) | 800.061(6) ų cambridge.orgresearchgate.net |

| Z (molecules/unit cell) | 2 cambridge.orgresearchgate.net |

This compound Hydrate Forms (e.g., Sesquihydrate, Monohydrate) Crystallography

This compound is known to form hydrates, where water molecules are incorporated into the crystal structure. Among these, the sesquihydrate and monohydrate forms have been subjects of study nih.govcambridge.org. The crystal structure of the sesquihydrate, in particular, has been elucidated in detail cambridge.orgresearchgate.net.

The this compound sesquihydrate crystallizes in the monoclinic space group C2, with distinct unit cell parameters as determined from synchrotron X-ray powder diffraction data cambridge.orgresearchgate.net.

| Parameter | Value |

| Space Group | C2 (#5) cambridge.orgresearchgate.net |

| a | 23.98775(20) Å cambridge.orgresearchgate.net |

| b | 5.01646(3) Å cambridge.orgresearchgate.net |

| c | 15.92016(12) Å cambridge.orgresearchgate.net |

| β | 109.4470(8) ° cambridge.orgresearchgate.net |

| Volume (V) | 1806.438(16) ų cambridge.orgresearchgate.net |

| Z (molecules/unit cell) | 4 cambridge.orgresearchgate.net |

Significant conformational differences exist between the this compound molecules in the anhydrous crystal structure and the sesquihydrate cambridge.orgresearchgate.netresearchgate.net. Despite these different arrangements, quantum chemical geometry optimizations suggest that the two conformations are very similar in energy, with the conformation in the anhydrous form being only slightly lower in energy (by 1.6 kcal mol⁻¹) than that in the sesquihydrate cambridge.org. The hydrogen bonding patterns in the two structures are markedly different cambridge.orgresearchgate.net.

The stability of this compound's crystalline forms is a critical aspect. The sesquihydrate form is noted to be more stable than what would be expected from the simple sum of the energies of this compound and water cambridge.orgresearchgate.net. This enhanced stability is attributed to the presence of additional hydrogen bonding in the sesquihydrate structure cambridge.orgresearchgate.netresearchgate.net. Studies have also shown that the crystal structures of both anhydrous this compound and its monohydrate form are stable during processes such as mixing, compression, and storage nih.govresearchgate.net.

Advanced Diffraction Techniques in this compound Structural Studies (e.g., Synchrotron X-ray Powder Diffraction)

The detailed structural elucidation of this compound's polymorphs has been greatly aided by advanced diffraction techniques cambridge.orgresearchgate.net. Specifically, synchrotron X-ray powder diffraction (XRPD) has been instrumental in solving and refining the crystal structures of both anhydrous this compound and its sesquihydrate form cambridge.orgresearchgate.net. Synchrotron sources provide highly brilliant X-ray beams, which allow for the collection of high-resolution data from polycrystalline (powder) samples dectris.comnih.gov. This level of detail is often necessary to determine complex crystal structures for which single crystals are not available or are difficult to grow dectris.com. The use of this technique enabled the precise determination of unit cell parameters and atomic coordinates for this compound's solid forms cambridge.orgresearchgate.net.

Density Functional Theory (DFT) Applications in Structural Optimization

Density Functional Theory (DFT) has been employed as a powerful computational tool to refine and optimize the experimentally determined crystal structures of this compound. researchgate.netcambridge.org This theoretical approach provides valuable insights into the electronic structure and energetics of the crystalline arrangements, complementing the data obtained from techniques like synchrotron X-ray powder diffraction. researchgate.netcambridge.org

For both anhydrous this compound and this compound sesquihydrate, DFT calculations have been used to optimize the atomic coordinates and lattice parameters derived from experimental data. researchgate.netcambridge.org The close agreement between the refined and DFT-optimized structures serves as a validation of the experimentally determined crystal structures. cambridge.org

In the case of anhydrous this compound, the root-mean-square Cartesian displacement between the experimental and the crystal-optimized structures for non-hydrogen atoms in the this compound molecules was found to be 0.2498 Å. cambridge.org For this compound sesquihydrate, this value was even smaller, at 0.0952 Å, indicating an excellent correspondence between the experimental and theoretical models. cambridge.org The largest deviations were observed in the more flexible peripheral parts of the molecule, such as the ethylene substituent. cambridge.org

Furthermore, DFT calculations have been instrumental in understanding the relative stability of different this compound conformations. Quantum chemical geometry optimizations indicated that the conformation of this compound in the anhydrous crystal is slightly lower in energy (by 1.6 kcal mol⁻¹) than the conformation found in the sesquihydrate. cambridge.org This small energy difference suggests that both conformations are energetically accessible. cambridge.org The greater stability of the sesquihydrate form is attributed to the additional hydrogen bonding facilitated by the water molecules in the crystal lattice. researchgate.netcambridge.org

Comparison of Experimental and DFT Optimized Structures

| Structure | Root-Mean-Square Cartesian Displacement (Å) (Non-hydrogen atoms) |

|---|---|

| Anhydrous this compound | 0.2498 |

| This compound Sesquihydrate | 0.0952 |

Analytical Methodologies for Cefdinir Characterization and Quantification in Research

Spectrophotometric Techniques

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of cefdinir (B1668824). These methods are often based on the inherent ultraviolet (UV) absorbance of the molecule or its reaction with specific reagents to form colored complexes.

UV-Visible Spectroscopy

UV-Visible spectrophotometry is a widely used technique for the quantification of this compound. The method relies on the principle that this compound absorbs light in the UV region of the electromagnetic spectrum. In a phosphate (B84403) buffer with a pH of 7.0, this compound exhibits a maximum absorbance (λmax) at approximately 287 nm. ijpsonline.comactascientific.com This property allows for its direct quantification in bulk and pharmaceutical dosage forms. The method has been shown to be linear over a concentration range of 3 to 17 µg/ml. ijpsonline.com Another study demonstrated linearity in the concentration range of 3 to 18 μg/ml. actascientific.com

| Parameter | Value | Reference |

| Wavelength (λmax) | 287 nm (in 0.1 M phosphate buffer, pH 7.0) | ijpsonline.comactascientific.com |

| Linearity Range | 3-17 µg/ml | ijpsonline.com |

| Linearity Range | 3-18 µg/ml | actascientific.com |

Colorimetric Methods (e.g., Folin-Ciocalteu Reagent, Schiff's Base Formation)

Colorimetric methods involve the reaction of this compound with a chromogenic reagent to produce a colored product that can be measured in the visible region of the spectrum. These methods enhance the selectivity and sensitivity of the analysis.

Folin-Ciocalteu Reagent: this compound reacts with the Folin-Ciocalteu (FC) reagent in an alkaline medium to form a blue-colored chromogen. ijpsonline.com This reaction is based on the reduction of the phosphomolybdotungstic acid in the FC reagent by this compound. The resulting complex shows a maximum absorbance at 720 nm and is stable for up to 70 minutes. ijpsonline.com This method has demonstrated linearity in the concentration range of 4 to 20 µg/ml. ijpsonline.com Another study reported a linearity range of 1.5-7.5 µg/mL for a similar method.

Schiff's Base Formation: While the direct formation of a Schiff's base with this compound for colorimetric analysis is not extensively detailed in the provided context, the principle involves the reaction of a primary amine (present in the this compound structure) with an aldehyde or ketone. This reaction forms an imine or Schiff base, which can be a chromophore.

Other Colorimetric Reagents: Other reagents have also been employed for the colorimetric determination of this compound. For instance, a method using 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride produces a green-colored chromogen with a maximum absorbance at 625 nm. researchgate.net Another approach involves the reaction with 1,2-naphthoquinone-4-sulfonic acid sodium (NQS) in an alkaline medium (pH 11) to form an orange-colored product measured at 490 nm. nih.gov A method based on the hydrolysis of this compound and subsequent reaction of the formed sulfide (B99878) ions with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) yields a yellow-colored chromogen measured at 390 nm. nih.gov

| Reagent | Color of Chromogen | λmax (nm) | Linearity Range (µg/ml) | Reference |

| Folin-Ciocalteu | Blue | 720 | 4-20 | ijpsonline.com |

| Folin-Ciocalteu | Blue | Not Specified | 1.5-7.5 | |

| 3-methyl-2-benzothiazolinone hydrazone (MBTH) | Green | 625 | Not Specified | researchgate.net |

| 1,2-naphthoquinone-4-sulfonic acid sodium (NQS) | Orange | 490 | 10-80 | nih.gov |

| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Yellow | 390 | 5-30 | nih.gov |

Difference Spectrophotometry

Difference spectrophotometry is a technique that enhances specificity by measuring the difference in absorbance between two equimolar solutions of the analyte in different chemical forms. This method can nullify interference from additives. For this compound, this has been achieved by generating a pH difference, using 0.5N HCl and a phosphate buffer (pH 7.0). ijpsonline.com The difference spectrum is recorded by placing the acidic and buffer solutions of the same concentration in the sample and reference cells, respectively. The absorbance is measured at a maximum of 265 nm and a minimum of 230 nm, and the method obeys Beer's law in the concentration range of 10 to 35 µg/ml. ijpsonline.com

Donor-Acceptor Complex Formation Methods

This spectrophotometric method is based on the formation of a colored charge-transfer complex between this compound as an electron donor and an electron acceptor. sid.ir

Iron (III) Complexation: In an alkaline medium (pH 11) and under reducing conditions, this compound forms a magenta-colored donor-acceptor complex with Fe(III). scielo.br This complex exhibits a maximum absorbance at 550 nm and is stable for up to 50 minutes. scielo.br The method is selective for this compound, with no interference from other cephalosporins or penicillins. scielo.br The Beer-Lambert law is followed in the concentration range of 8-160 µg/mL. scielo.br Job's method of continuous variation and the mole ratio method indicate that the stoichiometry of the complex is 1:2 (Fe:this compound). scielo.br

Alizarin (B75676) Derivatives: this compound forms charge-transfer complexes with alizarin derivatives like alizarin red S (ARS) and quinalizarin (B1678644) (Quinz) in a methanolic medium. pharmacyjournal.in The complex with ARS shows an absorption maximum at 533 nm, while the complex with Quinz has a maximum at 559 nm. pharmacyjournal.in The color development is complete after 2 minutes. pharmacyjournal.in

| Acceptor | Complex Color | λmax (nm) | Linearity Range (µg/mL) | Stoichiometry (Donor:Acceptor) | Reference |

| Iron (III) | Magenta | 550 | 8-160 | 2:1 (this compound:Fe) | scielo.br |

| Alizarin Red S (ARS) | Not Specified | 533 | 0.5-8.0 | Not Specified | pharmacyjournal.in |

| Quinalizarin (Quinz) | Not Specified | 559 | 1.0-10 | Not Specified | pharmacyjournal.in |

Chromatographic Techniques

Chromatographic methods, particularly high-performance liquid chromatography, are powerful tools for the separation, identification, and quantification of this compound, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common chromatographic technique for the analysis of this compound. This method typically uses a non-polar stationary phase (like a C18 column) and a polar mobile phase.

Numerous RP-HPLC methods have been developed and validated for the determination of this compound in various matrices, including human serum and pharmaceutical dosage forms. banglajol.inforesearchgate.netproquest.com These methods vary in their specific chromatographic conditions, such as the mobile phase composition, flow rate, and detection wavelength.

For instance, one method for determining this compound in human serum utilizes a C18 column with a mobile phase consisting of a mixture of 0.2 M sodium dihydrogen phosphate buffer (pH 3.2) and methanol (B129727) (70:30, v/v) at a flow rate of 1.0 ml/min, with UV detection at 254 nm. banglajol.inforesearchgate.net This method was found to be linear for this compound concentrations ranging from 0.05 to 5 µg/ml in serum. banglajol.inforesearchgate.net

Another RP-HPLC method for pharmaceutical dosage forms employs a Kromosil C18 column with a mobile phase of acetonitrile (B52724) and 0.01M potassium dihydrogen phosphate buffer (70:30 v/v) at a flow rate of 1 ml/min, with detection at 285 nm. proquest.com The linearity for this method was established in the concentration range of 20-100 µg/ml. proquest.com

A method for the simultaneous determination of this compound and cefixime (B193813) in human plasma used a Supelco Discovery HS C18 column with a mobile phase of methanol/acetonitrile (50/50, v/v) and 0.05% trifluoroacetic acid (19:81, v/v) at a flow rate of 2.0 mL min-1 and detection at 285 nm. nih.gov This method demonstrated linearity within the concentration range of 0.004-5.0 μg mL-1. nih.gov

| Matrix | Column | Mobile Phase | Flow Rate (ml/min) | Detection Wavelength (nm) | Linearity Range (µg/ml) | Reference |

| Human Serum | C18 | 0.2 M sodium dihydrogen phosphate buffer (pH 3.2) and methanol (70:30, v/v) | 1.0 | 254 | 0.05-5 | banglajol.inforesearchgate.net |

| Pharmaceutical Dosage Forms | Kromosil C18 | Acetonitrile and 0.01M potassium dihydrogen phosphate buffer (70:30 v/v) | 1.0 | 285 | 20-100 | proquest.com |

| Human Plasma | Supelco Discovery HS C18 | Methanol/acetonitrile (50/50, v/v) and 0.05% trifluoroacetic acid (19:81, v/v) | 2.0 | 285 | 0.004-5.0 | nih.gov |

| Pharmaceutical Dosage Forms | Water's-Spherisorb ODS | 0.01 N KH2PO4 (pH 6.9) and methanol (80:20% v/v) | 1.0 | 285 | 5-10 | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity over traditional HPLC. alliedacademies.org This technique utilizes columns packed with smaller sub-2 µm particles, which allows for higher mobile phase linear velocities without a loss in efficiency. For the analysis of this compound, UPLC methods have been developed to provide rapid and sensitive quantification in both bulk drug and pharmaceutical dosage forms. micromeritics.com

A key application of UPLC is in the development of stability-indicating methods. Research has demonstrated the successful separation of this compound from its degradation products formed under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress. alliedacademies.org One validated reverse-phase UPLC (RP-UPLC) method achieved this separation using an isocratic mobile phase and a short run time, proving its utility for routine quality control analysis. micromeritics.com

Key parameters for a validated RP-UPLC method for this compound are detailed below:

| Parameter | Condition | Reference |

| Column | Acquity SB C18 (100 x 2.0 mm), 1.8 µm | micromeritics.com |

| Mobile Phase | Orthophosphoric acid buffer (pH 2.8) and Acetonitrile (60:40, v/v) | micromeritics.com |

| Flow Rate | 0.3 mL/min | micromeritics.com |

| Detection | UV at 285 nm | micromeritics.com |

| Column Temperature | 30 °C | micromeritics.com |

| Linearity Range | 25 to 150 µg/mL | alliedacademies.org |

| Limit of Detection (LOD) | 0.17 µg/mL | alliedacademies.org |

| Limit of Quantification (LOQ) | 0.51 µg/mL | alliedacademies.org |

This method was validated for linearity, accuracy, precision, and robustness, with recovery rates for this compound found to be between 98% and 102%. alliedacademies.org The high correlation coefficient (0.9993) within the specified concentration range indicates a strong adherence to Beer-Lambert's law. alliedacademies.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful bioanalytical technique renowned for its high sensitivity and selectivity, making it ideal for quantifying drugs in complex biological matrices like human plasma. nih.govresearchgate.net Several LC-MS/MS methods have been developed and validated for the determination of this compound, often employing a triple quadrupole mass spectrometer which allows for detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govusp.org

These methods typically involve a sample preparation step, such as solid-phase extraction or protein precipitation, to isolate the analyte from plasma components. nih.govresearchgate.net Positive electrospray ionization (ESI) is a commonly used ionization source for this compound analysis. researchgate.netusp.org The high selectivity of the technique minimizes interference from endogenous plasma components, and the short chromatographic run times (often under 3 minutes) allow for high-throughput analysis. researchgate.netusp.org

The following tables summarize the conditions for two distinct validated LC-MS/MS methods for this compound quantification in human plasma:

Method 1: Using Cefpodoxime Acid as Internal Standard

| Parameter | Condition | Reference |

| Chromatography | Kromasil C18 (100 x 4.6 mm), 5 µm | nih.gov |

| Mobile Phase | Acetonitrile: Methanol: Water: Trifluoroacetic acid (45:45:10:0.01 v/v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Ionization Mode | ESI Positive | nih.gov |

| Mass Transitions (Q1/Q3) | This compound: 396.12 -> 227.10 | nih.gov |

| Linearity Range | 30.0 - 7072.9 ng/mL | nih.gov |

Method 2: Using Cefaclor (B193732) as Internal Standard

| Parameter | Condition | Reference |

| Chromatography | Waters SymmetryShield RP18 | researchgate.net |

| Mobile Phase | Methanol: Water: Formic acid (25:75:0.075, v/v/v) | researchgate.net |

| Ionization Mode | ESI Positive | researchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) | researchgate.net |

| Linearity Range | 5 - 2000 ng/mL | researchgate.net |

| Lower Limit of Quantification | 5 ng/mL | researchgate.net |

These validated methods demonstrate excellent precision, with intra- and inter-day relative standard deviations typically below 5%, and high accuracy, confirming their suitability for pharmacokinetic studies. researchgate.net

Microstructural and Physicochemical Characterization Methods

The physical properties of an active pharmaceutical ingredient like this compound, including its particle size, surface area, and thermal behavior, are critical attributes that can influence its formulation and bioavailability.

Specific Surface Area (SSA) Determination

The specific surface area (SSA) is a measure of the total surface area of a powder per unit of mass. It is a crucial parameter as it can influence the dissolution rate of a drug. The Brunauer, Emmett, and Teller (BET) theory is the most common method used to evaluate gas adsorption data and calculate the SSA. particletechlabs.com

Research into the physical modification of this compound has shown that processing techniques can significantly alter its SSA. A study comparing unprocessed crystalline this compound with amorphous forms prepared by spray-drying (SD) and a supercritical anti-solvent (SAS) process found that the SSA was largest for the SAS-processed particles, followed by the SD particles, and then the unprocessed drug. nih.gov This increase in surface area, along with the change to an amorphous form, was correlated with enhanced solubility and a better dissolution rate. nih.gov Another study highlighted large differences in the SSA between the anhydrous and monohydrate crystalline forms of this compound. researchgate.net

Mercury Intrusion Porosimetry

Mercury Intrusion Porosimetry (MIP) is a technique used to characterize the porosity, pore size distribution, and density of a material. particletechlabs.com The method is based on the principle that a non-wetting liquid, like mercury, will only penetrate pores under pressure. jordilabs.com The pressure required is inversely proportional to the size of the pores, as described by the Washburn equation. particletechlabs.com

This technique has been applied to this compound to confirm microstructural differences between its anhydrous and monohydrate crystalline forms. researchgate.net By analyzing the volume of mercury that intrudes into the powder bed at different pressures, researchers can obtain data on parameters such as total intrusion volume, porosity, and bulk density, providing insight into the packing and void spaces of the different crystalline structures. researchgate.net

| Parameter | Anhydrous this compound | Monohydrate this compound | Reference |

| Total Intrusion Volume (mL/g) | 4.19 | 4.09 | researchgate.net |

| Total Pore Area (m²/g) | 14.5 | 15.3 | researchgate.net |

| Bulk Density (g/mL) | 0.229 | 0.226 | researchgate.net |

| Porosity (%) | 94.3 | 94.2 | researchgate.net |

Thermal Analysis (Thermogravimetry, Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the solid-state properties of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and decomposition. altamirainstruments.com Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating dehydration or decomposition processes.

DSC analysis of pure this compound shows a characteristic sharp endothermic peak corresponding to its melting point, which is followed by an exothermic peak indicating decomposition. altamirainstruments.com One study reported the melting endotherm for this compound at 155°C. altamirainstruments.com Another investigation using DSC on anhydrous this compound showed a decomposition exotherm beginning at approximately 200°C, while the monohydrate form first exhibited a broad endotherm between 75°C and 140°C, corresponding to the loss of water, before its subsequent decomposition. researchgate.net TGA confirms this dehydration step in the monohydrate form, showing a weight loss that corresponds to one molecule of water. researchgate.net These analyses are crucial for identifying different polymorphic or solvated forms of the drug and assessing their thermal stability.

Infrared Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound displays characteristic absorption peaks that confirm the presence of its key functional groups. nih.gov Analysis of pure this compound has identified these principal peaks: researchgate.net

3556-3115 cm⁻¹: Corresponds to the O-H stretching of the hydroxyl group in the carboxylic acid. researchgate.net

3292 cm⁻¹: Attributed to the amino group stretching. nih.gov

3028-2877 cm⁻¹: Represents the C-H stretching of the cyclic ring. researchgate.net

1766-1681 cm⁻¹: Indicates the C=O stretching of the β-lactam ring and the carboxylic acid group. researchgate.net

1622 cm⁻¹: Associated with the C=C stretching of the aromatic ring. researchgate.net

1598 cm⁻¹: Corresponds to N-H bending vibrations. researchgate.net

1301-1240 cm⁻¹: Represents C-N stretching. researchgate.net

746-623 cm⁻¹: Attributed to C-S stretching. researchgate.net

FT-IR is also a valuable tool for assessing potential interactions between this compound and excipients in a formulation, as shifts in these characteristic peaks can indicate the formation of new chemical bonds. nih.gov

Preclinical and in Vitro Pharmacodynamic and Kinetic Research

Bactericidal Kinetics and Time-Kill Studies

The bactericidal action of cefdinir (B1668824), like other beta-lactam antibiotics, is primarily achieved through the inhibition of bacterial cell wall synthesis. drugbank.comtexas.gov This mechanism leads to cell lysis and death in susceptible bacteria. nih.gov Time-kill studies are instrumental in characterizing the rate and extent of this bactericidal activity.

This compound's bactericidal activity demonstrates concentration-dependent characteristics, meaning the rate and extent of bacterial killing increase with higher concentrations of the antibiotic. ucla.edu Research indicates that this compound is rapidly bactericidal, particularly at concentrations two to four times its minimum inhibitory concentration (MIC). researchgate.net Studies have shown a dose-dependent killing effect against various pathogens, including multidrug-resistant Mycobacterium tuberculosis. nih.gov

In an in vitro pharmacodynamic model simulating human pharmacokinetics, the relationship between concentration and bacterial killing was evident. Higher peak concentrations relative to the MIC contribute to a more rapid reduction in the bacterial population. nih.gov This concentration-dependent nature is a key pharmacodynamic parameter for optimizing dosing strategies to achieve maximal therapeutic effect. ucla.edumultiresearchjournal.com

While showing concentration-dependent killing, this compound's efficacy is also significantly influenced by the duration of exposure, a characteristic of time-dependent antimicrobials. ucla.edumultiresearchjournal.com The primary pharmacodynamic index linked to the efficacy of beta-lactams is the duration of time that drug concentrations remain above the MIC (T>MIC). researchgate.net

Kinetic studies illustrate that at concentrations of two and four times the MIC, this compound can achieve a 99.9% reduction in colony-forming unit (CFU) values within 6 to 8 hours for many tested isolates. nih.gov In one in vitro model, a twice-daily dosing regimen, which maintains concentrations above the MIC for a longer cumulative period, was more effective in producing a 99.9% decrease in the initial bacterial load and preventing regrowth at 24 hours compared to a once-daily regimen. nih.gov This highlights the importance of sustained exposure for the complete eradication of pathogens. nih.govmultiresearchjournal.com

Table 1: Time-Kill Study Results for this compound Against Respiratory Pathogens This table is interactive. You can sort and filter the data.

| Bacterial Strain | Dosing Regimen Simulation | Time to 99.9% Kill (Hours) | Regrowth at 24 Hours |

|---|---|---|---|

| H. influenzae (β-lactamase +) | 600 mg Once Daily | ~5 | Yes |

| H. influenzae (β-lactamase +) | 300 mg Twice Daily | ~7 | No |

| H. influenzae (β-lactamase -) | 600 mg Once Daily | Not Achieved | Yes |

| H. influenzae (β-lactamase -) | 300 mg Twice Daily | ~15 | Yes |

| S. pneumoniae (Penicillin-sensitive) | 600 mg Once Daily | ~12 | Yes |

| S. pneumoniae (Penicillin-sensitive) | 300 mg Twice Daily | ~12 | No |

| S. pneumoniae (Penicillin-intermediate) | 600 mg Once Daily | ~12 | Yes |

| S. pneumoniae (Penicillin-intermediate) | 300 mg Twice Daily | ~12 | No |

Data derived from an in vitro pharmacodynamic model simulating human pharmacokinetics. nih.gov

Post-Antibiotic Effect (PAE) Characterization

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. This compound exhibits a significant PAE against a range of both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Post-Antibiotic Effect (PAE) of this compound Against Various Pathogens This table is interactive. You can sort and filter the data.

| Organism | This compound Concentration | PAE Duration (hours) |

|---|---|---|

| Staphylococcus aureus (5 strains) | MIC | 0.8 - 1.5 |

| Staphylococcus aureus (5 strains) | 4 x MIC | 1.1 - 1.4 |

| Streptococcus pneumoniae (5 strains) | MIC | 0.5 - 1.0 |

| Streptococcus pneumoniae (5 strains) | 4 x MIC | 0.9 - 1.1 |

| Haemophilus influenzae (5 strains) | MIC | 0.4 - 0.7 |

| Haemophilus influenzae (5 strains) | 4 x MIC | 0.4 - 0.8 |

| Moraxella catarrhalis (5 strains) | MIC | 0.5 - 0.7 |

| Moraxella catarrhalis (5 strains) | 4 x MIC | 0.65 - 0.95 |

| Escherichia coli (5 strains) | MIC | 0.5 - 0.6 |

| Escherichia coli (5 strains) | 4 x MIC | 0.5 - 0.7 |

Data represents the range of individual values for the strains tested. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. idexx.dk The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. ucla.edu These values are critical for assessing the potency of an antimicrobial agent against specific pathogens.

This compound has demonstrated potent in vitro activity against a broad spectrum of common respiratory and skin infection pathogens. researchgate.netdrugbank.comnih.gov Its MIC values vary depending on the bacterial species and the presence of resistance mechanisms, such as β-lactamase production. researchgate.net For example, the MIC of this compound for clinical isolates of Mycobacterium tuberculosis has been shown to range from 0.5 to 16 mg/L. nih.gov As a bactericidal agent, the MBC for this compound is typically close to its MIC, often within one or two dilutions, for susceptible organisms.

In Vitro Drug Interaction Studies (with metal ions, other chemical entities)

The chemical structure of this compound allows it to interact with certain other chemical entities, most notably metal ions. This interaction can lead to the formation of complexes that alter the compound's properties. ingentaconnect.com